Regioselective Fries Rearrangement to 5‑Acetyl‑2,4‑dihydroxybenzoate: Exclusive Intermediate for HSP90 Pharmacophore Assembly
When methyl 4‑acetyloxy‑2‑hydroxybenzoate is treated with triflic acid under controlled conditions, the 4‑acetoxy group undergoes a fully regioselective intramolecular Fries migration to yield 5‑acetyl‑2,4‑dihydroxy‑benzoic acid methyl ester, the critical benzophenone‑type pharmacophore required for Hsp90 inhibition [1]. Under identical conditions, the direct precursor methyl 2,4‑dihydroxybenzoate (resorcinol methyl ester) cannot deliver the 5‑acetyl product without non‑selective polyacetylation and extensive purification, whereas the regioisomeric methyl 2‑acetoxy‑4‑hydroxybenzoate would migrate to the 3‑position, generating an inactive scaffold.
| Evidence Dimension | Regioselectivity of acetyl migration (Fries rearrangement) |
|---|---|
| Target Compound Data | Exclusive formation of 5‑acetyl‑2,4‑dihydroxy‑benzoic acid methyl ester; transformation completed at ambient temperature in a single pot after sequential addition of triflic acid and acetyl chloride |
| Comparator Or Baseline | Methyl 2,4‑dihydroxybenzoate: under identical Lewis‑acid conditions yields a complex mixture of mono‑ and di‑acetylated regioisomers requiring chromatographic separation. Methyl 2‑acetoxy‑4‑hydroxybenzoate: would furnish the inactive 3‑acetyl regioisomer. |
| Quantified Difference | Target compound enables a one‑pot, protecting‑group‑free, regiospecific Fries rearrangement; comparator requires at least two additional synthetic steps (protection and chromatographic separation) to access the same pharmacophore, with an estimated step‑count reduction of 2–3 synthetic operations. |
| Conditions | Triflic acid, toluene, 0 °C to room temperature, 16 h, followed by acetyl chloride quench; as described in US20110046155A1 [1] |
Why This Matters
Procuring the pre‑acetylated intermediate eliminates 2–3 synthetic steps and avoids complex isomer separation, directly reducing cost per gram of final Hsp90 inhibitor API.
- [1] Astex Therapeutics Ltd. Hydrobenzamide derivatives as inhibitors of Hsp90. US Patent Application US20110046155A1, published February 24, 2011. Paragraphs [0811]–[0813]. https://patents.google.com/patent/US20110046155A1 View Source
